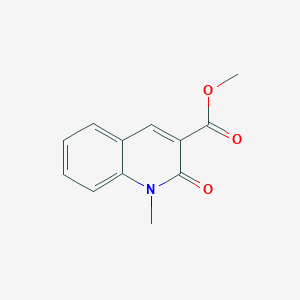

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Description

Properties

CAS No. |

135585-55-6 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

methyl 1-methyl-2-oxoquinoline-3-carboxylate |

InChI |

InChI=1S/C12H11NO3/c1-13-10-6-4-3-5-8(10)7-9(11(13)14)12(15)16-2/h3-7H,1-2H3 |

InChI Key |

UNJIUZWKVJLTAF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C(C1=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

N-Methylation via Iodomethane

A widely reported method involves the alkylation of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate with iodomethane. In this two-step process, the nitrogen atom at position 1 is methylated, followed by saponification and re-esterification to yield the target methyl ester.

Reaction Conditions :

- Step 1 (N-Methylation) : Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (500 mg, 2.3 mmol) is treated with iodomethane (430 μL, 6.9 mmol) in the presence of potassium carbonate (636 mg, 4.6 mmol) in dimethylformamide (DMF, 5 mL) at room temperature for 12 hours.

- Step 2 (Saponification) : The intermediate is hydrolyzed with 2N NaOH (4 mL) for 4 hours, acidified with HCl to pH 4, and filtered to isolate 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

- Step 3 (Esterification) : The carboxylic acid is esterified with methanol under acidic conditions (e.g., H₂SO₄) to yield the methyl ester.

Yield :

- The alkylation step achieves ~70% conversion (350 mg product from 500 mg starting material).

- Esterification typically proceeds in >85% yield.

Mechanistic Insight :

The reaction proceeds via nucleophilic substitution, where the deprotonated nitrogen attacks iodomethane. The base (K₂CO₃) facilitates deprotonation, while DMF stabilizes the transition state.

Conjugate Addition-Aldol Condensation

Magnesium Amide-Mediated Synthesis

A magnesium amide-induced conjugate addition-aldol condensation between 2-(methylamino)phenyl ketones and α,β-unsaturated methyl esters provides a direct route to the target compound.

Reaction Conditions :

- 2-(Methylamino)acetophenone (1.2 equiv) reacts with methyl acrylate (1.0 equiv) in THF at −78°C under nitrogen atmosphere.

- Magnesium bis(hexamethyldisilazide) (1.5 equiv) is used as a base to deprotonate the substrate.

- The mixture is warmed to room temperature, stirred for 12 hours, and dehydrated with p-toluenesulfonic acid (PTSA).

Yield :

Advantages :

- High regioselectivity due to the directing effect of the methylamino group.

- Scalable to multigram quantities.

Comparative Analysis of Synthetic Methods

Reaction Optimization and Scalability

Solvent and Base Selection

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and aryl halides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Substituent Variations at Position 1 (N1)

The N1 position influences electronic and steric properties. Key derivatives include:

Impact :

Substituent Variations at Position 2 (C2)

The C2 oxo group is critical for hydrogen bonding and reactivity. Modifications include:

Impact :

Substituent Variations at Position 3 (C3)

The C3 ester group affects solubility and bioactivity:

Impact :

Ring Substitutions (C4–C8)

Additional substituents modulate electronic effects and bioactivity:

Impact :

- Chloro and methoxy groups enhance binding to hydrophobic enzyme pockets .

- Aryl substitutions () improve anticancer potency through π-π stacking .

Physicochemical and Structural Insights

- Crystallography : Methyl 4-hydroxy-2-thioxo-... forms intramolecular H-bonds (O–H···O=C), stabilizing a planar conformation .

- Solubility : Methoxy and hydroxy groups (e.g., 7,8-dimethoxy in ) improve aqueous solubility compared to chloro derivatives .

- Stability : S-methylation () reduces thiol reactivity, enhancing shelf-life .

Biological Activity

Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (MCQME) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including anticancer, neuroprotective, and antiviral properties, supported by various research findings and case studies.

Chemical Structure and Properties

MCQME is characterized by the following chemical structure:

- Molecular Formula: C12H11NO3

- Molecular Weight: 219.22 g/mol

- Functional Groups: Contains a methyl group, a keto group, and a carboxylic acid moiety within the quinoline framework.

Anticancer Activity

Research has demonstrated that MCQME exhibits notable cytotoxic effects against various cancer cell lines.

Key Findings:

- Cytotoxicity: In vitro studies indicated that MCQME has significant cytotoxic effects on MCF-7 (breast cancer) cells, with IC50 values suggesting potent activity against tumor growth .

- Mechanism of Action: The compound's mechanism appears to involve apoptosis induction in cancer cells, potentially through the activation of caspase pathways .

Table 1: Anticancer Activity of MCQME

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 18 | Induction of oxidative stress |

Neuroprotective Effects

Studies have indicated that MCQME may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.

Key Findings:

- Neuroprotection: Certain derivatives of MCQME have shown potential in protecting neuronal cells from oxidative stress-induced damage .

- Mechanism of Action: The neuroprotective effects are hypothesized to be mediated through the inhibition of neuroinflammation and modulation of neurotransmitter levels .

Case Study: Neuroprotection in Alzheimer's Disease

In a study focused on Alzheimer's models, MCQME derivatives were found to reduce amyloid-beta plaque formation and improve cognitive functions in animal models .

Antiviral Activity

Recent studies have explored the antiviral properties of MCQME, particularly against Hepatitis B Virus (HBV).

Key Findings:

- Inhibition of HBV Replication: Molecular docking studies suggest that MCQME can inhibit HBV replication effectively at concentrations around 10 µM .

- Mechanism of Action: This antiviral activity is attributed to the compound's ability to interfere with viral entry and replication processes .

Table 2: Antiviral Activity of MCQME

| Virus | Concentration (µM) | Inhibition Rate (%) |

|---|---|---|

| Hepatitis B | 10 | 85 |

| HIV | >100 | Moderate |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate?

- Methodology : A one-pot synthesis approach involves condensation of methyl 2-isothiocyanatobenzoate with methyl malonate under mild conditions. This method avoids multi-step procedures and yields the compound with high efficiency. Post-synthesis purification is typically achieved via recrystallization from ethanol or ethyl acetate .

- Key Validation : Reaction progress is monitored by TLC, and purity is confirmed by elemental analysis, IR, and NMR spectroscopy .

Q. How is the crystal structure of this compound determined?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown by slow evaporation of a solvent mixture (e.g., methylene chloride/hexane). Hydrogen bonding networks, particularly intramolecular O–H⋯O bonds, stabilize the structure and influence packing .

- Refinement : SHELX software is used for structure refinement, with H-atoms placed in calculated positions and thermal parameters adjusted using a riding model .

Advanced Research Questions

Q. What factors govern regioselectivity in alkylation reactions of this compound?

- Mechanistic Insight : The 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate core has three reactive sites (S, N, O). S-methylation dominates under mild conditions (50°C, DMF, triethylamine) due to higher nucleophilicity of the thione sulfur. Subsequent O- or N-methylation requires harsher conditions (e.g., excess CHI, prolonged heating) .

- Validation : Regioselectivity is confirmed by isolating intermediates via column chromatography and analyzing products via NMR and MS .

Q. How do non-covalent interactions (e.g., hydrogen bonding) influence stability and reactivity?

- Structural Analysis : Intramolecular hydrogen bonds (e.g., O–H⋯O between the hydroxyl and ester carbonyl groups) enhance thermal stability and reduce susceptibility to hydrolysis. Intermolecular C–H⋯π interactions further stabilize the crystal lattice .

- Experimental Support : SC-XRD data reveal bond distances (e.g., O–H⋯O = 1.82 Å) and angles, while IR spectroscopy confirms hydrogen bond presence through broad O–H stretches (~3200 cm) .

Q. Can derivatives of this compound exhibit bioactivity, such as antiviral or anticancer effects?

- Molecular Docking Studies : Derivatives like methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate show potential as HBV inhibitors by binding to viral polymerase active sites (docking scores ≤ -8.5 kcal/mol). In vitro assays using HepG2.2.15 cells validate inhibition of HBV DNA replication .

- Anticancer Screening : Quinoline-3-carboxylate derivatives demonstrate cytotoxicity against MCF-7 breast cancer cells (IC = 12–18 µM) via MTT assays. Structural modifications (e.g., pyrazolidinone moieties) enhance activity by disrupting tubulin polymerization .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields: How to reconcile variability?

- Resolution : Yield variations arise from differences in solvent polarity (e.g., DMF vs. dichlorobenzene), catalyst loading (e.g., AlCl vs. piperidine), and purification methods. For example, column chromatography (SiO, petroleum ether/EtOAc) improves purity but reduces yield compared to recrystallization .

Q. Conflicting NMR assignments for stereoisomers: How to resolve ambiguity?

- Strategy : Combine - COSY and NOESY experiments to assign stereochemistry. For example, cis/trans isomers of tetrahydroquinoline derivatives are distinguished by coupling constants () and nuclear Overhauser effects .

Methodological Best Practices

Optimal conditions for X-ray crystallography of labile derivatives

- Protocol : Use low-temperature data collection (100 K) to minimize radiation damage. For air-sensitive crystals, mount samples under inert gas (N) and employ rapid data acquisition (e.g., synchrotron sources). SHELXL refinement with TWIN/BASF commands handles twinning in challenging datasets .

Validating synthetic intermediates with overlapping spectral signals

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.